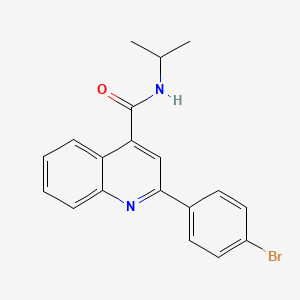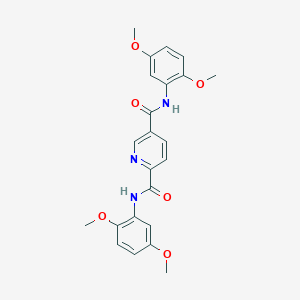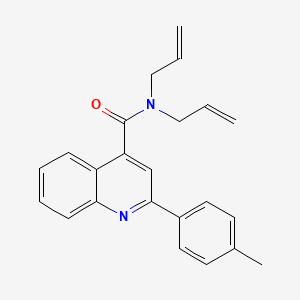
2-fluoroethyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl N-(3,4-dichlorophenyl)carbamate: is a chemical compound with the molecular formula C₁₃H₈Cl₂FNO₂ . It falls under the class of carbamates and features a dichlorophenyl group attached to a fluoroethyl moiety. This compound has applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes:
Direct Synthesis:
Reaction Conditions:
- Solvent: Organic solvents such as acetonitrile or dimethylformamide (DMF) are commonly used.
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactivity: The compound is relatively stable but can undergo various reactions:
Common Reagents and Conditions:
Major Products: Hydrolysis yields the corresponding alcohol and amine, while substitution reactions lead to modified derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex compounds.
Biology: Investigated for potential bioactivity, including enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, such as antifungal or antibacterial effects.
Industry: Employed in the development of agrochemicals or pharmaceutical intermediates.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For example, if used as an antifungal agent, it may inhibit fungal enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H8Cl2FNO2 |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-fluoroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-7-2-1-6(5-8(7)11)13-9(14)15-4-3-12/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
IKXYOHBDERZXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCF)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11118657.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11118673.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11118674.png)
![Propan-2-yl 5-carbamoyl-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118680.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11118683.png)
![1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11118688.png)

![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118701.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11118707.png)

![Methyl 4-(4-fluorophenyl)-2-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118722.png)
![N-(4-Chloro-2-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11118729.png)
